molecular formula C16H22O2 B14683051 Pterosin I CAS No. 35944-01-5

Pterosin I

Cat. No.: B14683051
CAS No.: 35944-01-5
M. Wt: 246.34 g/mol
InChI Key: OJOSRHYPGDXYOR-UHFFFAOYSA-N
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Description

Pterosin I is a naturally occurring sesquiterpenoid compound found in various species of ferns, particularly in the genus Pteris. It belongs to the class of pterosins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pterosin I typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of carboxylic acids, esters, or ketones as starting materials. The reaction conditions often involve the use of Lewis acids or Brønsted acids to facilitate the cyclization process .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the compound can be isolated from natural sources such as the rhizomes of Pteridium aquilinum. The extraction process involves solvent extraction followed by chromatographic purification to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Pterosin I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Pterosin I can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.

Properties

CAS No.

35944-01-5

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

6-(2-methoxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one

InChI

InChI=1S/C16H22O2/c1-10-8-12-9-16(3,4)15(17)14(12)11(2)13(10)6-7-18-5/h8H,6-7,9H2,1-5H3

InChI Key

OJOSRHYPGDXYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)C

Origin of Product

United States

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